1-ethyl-1H-pyrazole-3-sulfonyl chloride
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Overview
Description
“1-ethyl-1H-pyrazole-3-sulfonyl chloride” is a chemical compound with the molecular formula C5H7ClN2O2S . It is a derivative of pyrazole, a five-membered heterocyclic structure featuring two neighboring nitrogen atoms .
Synthesis Analysis
The synthesis of pyrazole derivatives, including “this compound”, has been a subject of interest in the field of medicinal chemistry . The synthesis often involves the use of transition-metal catalysts, photoredox reactions, one-pot multicomponent processes, novel reactants, and innovative reaction types .Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms, attached to a sulfonyl chloride group . The ethyl group is attached to one of the nitrogen atoms in the pyrazole ring .Scientific Research Applications
Catalytic Applications
1-Ethyl-1H-pyrazole-3-sulfonyl chloride has been used in various catalytic applications. For instance, it has been involved in facilitating tandem Knoevenagel–Michael reactions, a significant synthetic route in organic chemistry. This was demonstrated in a study where an ionic liquid version of the compound was used as an efficient, homogeneous, and reusable catalyst for the synthesis of bis-pyrazol-5-ols derivatives through a tandem reaction of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one with aromatic and hetero-aromatic aldehydes under mild conditions (Moosavi‐Zare et al., 2013).
Synthesis of Novel Compounds
The compound has been a key player in the synthesis of new chemical entities. It has been used to generate various heterocyclic sulfonamides and sulfonyl fluorides. For example, a sulfur-functionalized aminoacrolein derivative was employed for the efficient and selective synthesis of heterocyclic sulfonyl chlorides, demonstrating the reagent's versatility in creating pyrazole-4-sulfonamides (Tucker, Chenard, & Young, 2015). Additionally, the sulfonylation of 4-amino-1H pyrazoles with p-toluenesulfonyl chloride has been reported, leading to the creation of new compounds with proven structures through various spectroscopic methods (Povarov et al., 2017).
Environmental and Agricultural Applications
In environmental and agricultural research, the degradation behavior of pyrazosulfuron-ethyl, a related compound, in water was studied across different pH levels. This study is significant for understanding the environmental impact and stability of such compounds in various soil conditions, which is crucial for their use in agriculture (Singh & Singh, 2013).
Medicinal Chemistry
In medicinal chemistry, the compound has been used in synthesizing sulfonylated pyrazoles starting from 2-(benzylthio)malonaldehyde. This method allows for the effective multi-gram synthesis of diverse pyrazole-containing sulfonyl chlorides, many of which are not available through other methods. This kind of synthesis is crucial for developing new pharmaceuticals and understanding their mechanisms (Sokolyuk, Kondratov, Gavrylenko, & Tolmachov, 2015).
Safety and Hazards
Future Directions
Pyrazole derivatives, including “1-ethyl-1H-pyrazole-3-sulfonyl chloride”, hold a privileged status as versatile frameworks in various sectors of the chemical industry, including medicine and agriculture . Future research considerations and prospects could involve optimizing therapeutic activity with fewer adverse effects .
Mechanism of Action
Target of Action
1-Ethyl-1H-pyrazole-3-sulfonyl chloride is a type of heterocyclic compound that belongs to the class of pyrazoles . Pyrazoles are known to have multiple biological activities and are often used in the design of drug-like compounds . .
Mode of Action
Pyrazoles in general are known for their structural diversity and ability to undergo nucleophilic and electrophilic substitution reactions . This allows them to interact with various biological targets, leading to changes in cellular processes.
Biochemical Pathways
Sulfur-containing pyrazoles have been associated with multiple biological activities , suggesting that they may interact with a variety of biochemical pathways.
Result of Action
Given the known biological activities of pyrazoles , it can be inferred that the compound may have significant effects at the molecular and cellular levels.
Biochemical Analysis
Cellular Effects
Other pyrazole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Pyrazoles can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
1-ethylpyrazole-3-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN2O2S/c1-2-8-4-3-5(7-8)11(6,9)10/h3-4H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQZJWVSUTZJMII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1354706-44-7 |
Source
|
Record name | 1-ethyl-1H-pyrazole-3-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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